molecular formula C18H12N6 B1456537 21H,23H-5,15-Diazaporphine CAS No. 2683-87-6

21H,23H-5,15-Diazaporphine

Cat. No.: B1456537
CAS No.: 2683-87-6
M. Wt: 312.3 g/mol
InChI Key: NDLIXSHARREATN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

21H,23H-5,15-Diazaporphine is a heterocyclic compound that belongs to the class of alkaloids. It contains a diazaporphine ring system, which has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications.

Preparation Methods

The synthesis of 21H,23H-5,15-Diazaporphine involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The exact details of the synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

21H,23H-5,15-Diazaporphine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

21H,23H-5,15-Diazaporphine has a wide range of scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Medicine: It is being explored for its potential therapeutic applications, including as an anticancer agent and in photodynamic therapy.

    Industry: It is used in the development of new materials with unique properties, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of 21H,23H-5,15-Diazaporphine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming complexes that can participate in various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

21H,23H-5,15-Diazaporphine is unique due to its diazaporphine ring system. Similar compounds include:

    Porphyrins: These compounds have a similar ring structure but contain different heteroatoms.

    Phthalocyanines: These compounds have a similar planar structure and are used in similar applications, such as in dyes and pigments.

    Corroles: These compounds have a similar macrocyclic structure but differ in the number and arrangement of nitrogen atoms.

This compound stands out due to its specific ring system and the unique properties it imparts to the compound.

Properties

IUPAC Name

2,12,21,22,23,24-hexazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),2,4,6,8,10,12,14,16(22),17,19-undecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N6/c1-5-15-19-11(1)9-12-2-6-17(20-12)24-18-8-4-14(22-18)10-13-3-7-16(21-13)23-15/h1-10H,(H,19,21,23)(H,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLIXSHARREATN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC3=NC(=CC4=NC(=NC5=CC=C(N5)C=C1N2)C=C4)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30782605
Record name (2Z,6Z,12Z,17Z)-2,12,21,22,23,24-Hexaazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),2,4,6,8,10,12,14,16(22),17,19-undecaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30782605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2683-87-6
Record name (2Z,6Z,12Z,17Z)-2,12,21,22,23,24-Hexaazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),2,4,6,8,10,12,14,16(22),17,19-undecaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30782605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
21H,23H-5,15-Diazaporphine
Reactant of Route 2
21H,23H-5,15-Diazaporphine
Reactant of Route 3
21H,23H-5,15-Diazaporphine
Reactant of Route 4
21H,23H-5,15-Diazaporphine
Reactant of Route 5
21H,23H-5,15-Diazaporphine
Reactant of Route 6
21H,23H-5,15-Diazaporphine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.